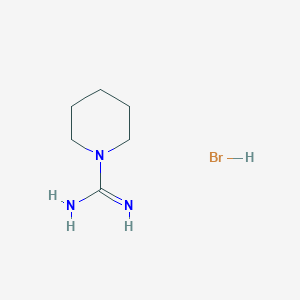

Piperidine-1-carboximidamide Hydrobromide

Description

Historical Context and Development

The development of piperidine-1-carboximidamide hydrobromide traces its origins to the broader historical progression of piperidine chemistry and carboximidamide synthesis methodologies. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound's name. These early discoveries established the foundation for understanding six-membered nitrogen heterocycles and their chemical properties. The subsequent development of carboximidamide chemistry emerged through various synthetic approaches, with the Pinner reaction becoming a cornerstone methodology for amidine synthesis. Adolf Pinner's work in 1877 established fundamental principles for converting nitriles to amidines through acid-catalyzed reactions with alcohols, followed by treatment with ammonia.

The specific synthesis and characterization of piperidine-1-carboximidamide and its salt forms developed as part of the twentieth century expansion in heterocyclic chemistry. Industrial production methods for piperidine through pyridine hydrogenation using molybdenum disulfide catalysts provided reliable access to the core heterocyclic structure. The evolution of carboximidamide chemistry paralleled advances in pharmaceutical chemistry, where these functional groups demonstrated significant biological activity and drug development potential. The hydrobromide salt formation represents a common approach in pharmaceutical chemistry for improving compound stability, solubility, and handling characteristics.

Contemporary research has expanded the applications of piperidine-1-carboximidamide derivatives through sophisticated synthetic methodologies and biological screening programs. Recent investigations have demonstrated the utility of carboximidamide-containing compounds in developing multi-targeted therapeutic agents, particularly in oncology research. The compound's current commercial availability through specialized chemical suppliers indicates its established role in research and development activities. Documentation of its properties, including melting point determination at 129 degrees Celsius, reflects the systematic characterization efforts that have solidified its position in chemical databases.

Properties

IUPAC Name |

piperidine-1-carboximidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTPMDPAIHTZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380464 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332367-56-3 | |

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-1-carboximidamide Hydrobromide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboximidamide Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-N-oxide, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are widely recognized for their biological activities. Piperidine-1-carboximidamide hydrobromide serves as a precursor or building block in the synthesis of various bioactive compounds.

- Antiviral Agents : Research has indicated that amidines derived from piperidine can exhibit antiviral properties. For instance, amidine derivatives have shown potential as inhibitors of the SARS-CoV-2 spike protein, which is crucial for viral entry into human cells .

- Neurological Disorders : Compounds similar to this compound are being investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in neurological disorders such as Alzheimer's disease . This suggests a therapeutic potential for treating cognitive dysfunctions.

- Anticancer Research : The compound's structural characteristics make it a candidate for developing anticancer agents. Studies have focused on the synthesis of novel derivatives that could inhibit specific cancer cell lines through targeted mechanisms .

Organic Synthesis Applications

This compound is utilized in organic synthesis as a versatile reagent:

- Synthesis of Amidine Derivatives : The compound can react with various nitriles to form amidines, which are valuable intermediates in organic chemistry. This reaction often requires specific conditions such as the presence of zinc(II) salts and methanol to facilitate amidine formation .

- Ligand Development : Its ability to form coordination complexes with metals makes it useful in developing ligands for catalysis and materials science. For example, complexes formed with zinc(II) have shown interesting properties that can be exploited in catalysis .

Biochemical Tool

In biochemistry, piperidine derivatives are often used to study enzyme mechanisms and interactions:

- Enzyme Inhibition Studies : Piperidine-based compounds can serve as inhibitors in enzyme assays, allowing researchers to investigate enzyme kinetics and mechanisms of action.

Case Study 1: Antiviral Activity

A study demonstrated that piperidine-derived amidines could effectively inhibit the SARS-CoV-2 spike protein's interaction with ACE2 receptors. The binding affinities were significantly higher than traditional inhibitors, suggesting that modifications to the piperidine structure can enhance efficacy against viral infections .

Case Study 2: Neurological Modulation

Research involving piperidine derivatives has shown promising results in modulating M4 muscarinic receptors. These studies indicated potential benefits in treating conditions characterized by cholinergic deficiencies, highlighting the therapeutic relevance of piperidine-based compounds in neurological research .

Mechanism of Action

The mechanism of action of Piperidine-1-carboximidamide Hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological pathway involved.

Comparison with Similar Compounds

Piperidine-1-carboximidamide Salts

Piperidine-1-carboximidamide forms salts with different counterions, altering physicochemical properties:

Key Insight: The counterion influences solubility and stability.

Structural Analogs: Pyrrolidine-1-carboximidamide Hydrobromide

Replacing the piperidine ring with a five-membered pyrrolidine ring (CAS: 175277-39-1) results in:

Functional Analogs: Pyrazole-1-carboximidamide Derivatives

Pyrazole derivatives (e.g., 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the carboximidamide group but feature a pyrazole core .

- Substituent Effects : Electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups on phenyl rings modulate electronic properties and bioactivity.

- 5-(3-Nitrophenyl) Derivative: Enhanced reactivity due to nitro group electron withdrawal .

Guanidine Derivatives: 4-Morpholinecarboxamidine

Compared to 4-morpholinecarboxamidine (a morpholine-based analog):

- Structural Differences : Piperidine vs. morpholine (oxygen-containing) ring.

- Hydrogen Bonding : Piperidine-1-carboximidamide forms stronger N–H···N bonds, creating a 2D network, while morpholine derivatives may exhibit varied packing due to oxygen’s electronegativity .

Biological Activity

Piperidine-1-carboximidamide hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, often referred to by its chemical identifiers such as KB-275095, is characterized by the presence of a piperidine ring and a carboximidamide functional group. This unique structure is believed to play a significant role in its biological interactions.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, which may contribute to its potential therapeutic applications.

- Inhibition of Anaplastic Lymphoma Kinase (ALK) : A study identified this compound as a novel inhibitor of ALK with an IC50 value of 0.174 μM. The compound demonstrated selectivity over the insulin-like growth factor-1 receptor (IGF1R), indicating its potential in targeted cancer therapies .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against different cancer cell lines. In vitro studies have shown promising results:

| Cell Line | GI50 (nM) | Activity |

|---|---|---|

| A-549 | 95 ± 10 | Moderate |

| MCF-7 | 97 ± 10 | Moderate |

| Panc-1 | 104 ± 10 | Moderate |

| HT-29 | 105 ± 10 | Moderate |

These results suggest that this compound may have moderate efficacy in inhibiting the growth of various cancer cell lines .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies have proposed potential pathways:

- Inhibition of Kinases : The compound's ability to inhibit kinases such as ALK suggests that it may interfere with signaling pathways critical for cancer cell proliferation and survival.

- Induction of Apoptosis : Some derivatives of piperidine compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways through cytochrome C release .

Case Study: Antiviral Activity

A class of piperidine derivatives, including this compound, was evaluated for antiviral activity against influenza A/H1N1. Some compounds exhibited low micromolar activity, indicating potential use in antiviral therapy .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of Piperidine derivatives. Modifications to the piperidine core have been shown to enhance biological activity, suggesting that further optimization could yield more potent compounds .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Piperidine-1-carboximidamide Hydrobromide?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, followed by hydrobromide salt formation. Characterization should include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the piperidine ring and imidamide group.

- Mass Spectrometry (MS) to verify molecular weight and purity.

- Elemental Analysis to confirm stoichiometry of the hydrobromide salt.

- X-ray Crystallography (if single crystals are obtainable) to resolve bond angles, hydrogen bonding, and lattice parameters .

- Experimental Design : Use controlled anhydrous conditions to prevent hydrolysis of the imidamide group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies under:

- Thermal Stress : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC or LC-MS.

- Humidity Exposure : Use 75% relative humidity (RH) chambers to assess hygroscopicity and hydrolysis risks.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products.

- Key Metrics : Report impurity profiles, mass balance, and crystallinity changes using powder X-ray diffraction (PXRD) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound be experimentally resolved, and what implications do they have for solubility?

- Answer : Use single-crystal X-ray diffraction to map intermolecular interactions (e.g., N–H···N or N–H···Br bonds). For example, demonstrates a 2D hydrogen-bonded network in the uncharged base form, which may influence solubility and crystal packing in the hydrobromide salt. Computational tools like Mercury (CCDC) can visualize these networks and predict solubility parameters via Hansen solubility spheres .

- Contradiction Analysis : If experimental solubility deviates from predictions, investigate polymorphism or solvent inclusion effects using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS).

Q. What strategies are effective for resolving contradictions in reported spectroscopic data (e.g., NMR shifts) for Piperidine-1-carboximidamide derivatives?

- Answer :

- Comparative Analysis : Cross-reference data across multiple solvents (DMSO-d6 vs. CDCl3) and concentrations.

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., Gaussian) to model expected chemical shifts and compare with experimental results.

- Literature Review : Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps in existing studies. For example:

- Population : Piperidine-1-carboximidamide derivatives.

- Intervention : NMR analysis in polar vs. nonpolar solvents.

- Comparison : Discrepancies in δH values.

- Outcome : Resolved assignments via computational validation .

Q. How can researchers design a robust protocol for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer :

- Step 1 : Perform a literature review using structured questions (e.g., FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied reactions.

- Step 2 : Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DoE) approaches.

- Step 3 : Use in situ IR spectroscopy or reaction calorimetry to monitor intermediate formation and exothermicity.

- Validation : Replicate key findings from primary sources (e.g., ’s crystallographic data) to confirm reproducibility .

Methodological Frameworks

Q. What frameworks are recommended for formulating research questions on this compound’s biological or physicochemical properties?

- Answer : Use PICOT or SPIDER mnemonics:

- PICOT : Population (e.g., hydrobromide salts), Intervention (e.g., thermal degradation), Comparison (e.g., free base vs. salt), Outcome (e.g., stability), Time (e.g., 6-month study).

- SPIDER : Sample (crystalline forms), Phenomenon (hydrogen bonding), Design (experimental vs. computational), Evaluation (spectroscopic validation), Research type (mixed methods).

Data Reporting and Reproducibility

Q. What are the critical elements to include when reporting crystallographic data for this compound?

- Answer : Follow IUCr standards:

- Crystal Data : Space group, unit cell parameters (a, b, c, β), Z-value.

- Hydrogen Bonding : Distances (Å) and angles (°) for N–H···Br/N interactions.

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD).

- Reproducibility : Document crystal growth conditions (solvent, temperature) and diffractometer settings (e.g., Bruker Kappa APEXII parameters) .

Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.